

Crystallography of DSM705 Bound to Dihydroorotate Dehydrogenase (DHODH): Application Notes and Protocols

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Compound of Interest		
Compound Name:	DSM705	
Cat. No.:	B15559597	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallographic study of **DSM705**, a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH). **DSM705**, a pyrrole-based compound, has demonstrated significant antimalarial activity by targeting the de novo pyrimidine biosynthesis pathway in parasites, which is essential for their survival.[1][2] Understanding the structural basis of its interaction with DHODH is crucial for the development of next-generation antimalarial drugs.

Data Presentation

The following tables summarize the quantitative data for **DSM705**'s activity against Plasmodium DHODH and its selectivity over the human ortholog.

Table 1: In Vitro Inhibitory Activity of DSM705



Target	IC50 (nM)	EC50 (nM)
Plasmodium falciparum DHODH (PfDHODH)	95[3][4]	-
Plasmodium vivax DHODH (PvDHODH)	52[3][4]	-
Plasmodium falciparum 3D7 cells	-	12[3][4]
Human DHODH (hDHODH)	No inhibition observed[3][4]	-

Table 2: Crystallographic Data for PfDHODH in Complex with a Pyrrole-Based Inhibitor (**DSM705** analogue)

PDB Code	Ligand	Resolution (Å)	R-work	R-free
7KZ4	Pyrrole 2 (DSM705)	Not specified in abstracts	Not specified in abstracts	Not specified in abstracts

Note: While the specific resolution and R-factors for the **DSM705**-bound structure (referenced as pyrrole 2 with PDB ID 7KZ4) were not detailed in the provided search results, these are critical parameters for assessing the quality of a crystal structure.[5]

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies of Plasmodium falciparum DHODH crystallography.

Protein Expression and Purification of PfDHODH

A truncated form of PfDHODH is typically used for crystallization studies to improve solubility and crystallization propensity.

Workflow for Protein Production





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Caption: Workflow for PfDHODH expression and purification.

Protocol:

- Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding a truncated and His-tagged version of PfDHODH.
- Culture Growth: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of ~0.8.
- Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
- Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. Lyse the cells using sonication or a microfluidizer.
- Initial Purification: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column.
- His-tag Cleavage: Elute the His-tagged protein and incubate with TEV protease to cleave the tag.
- Secondary Purification: Pass the cleaved protein solution through a second Ni-NTA column to remove the His-tag and any uncleaved protein.
- Final Polishing: Perform size-exclusion chromatography to obtain highly pure and homogenous PfDHODH.

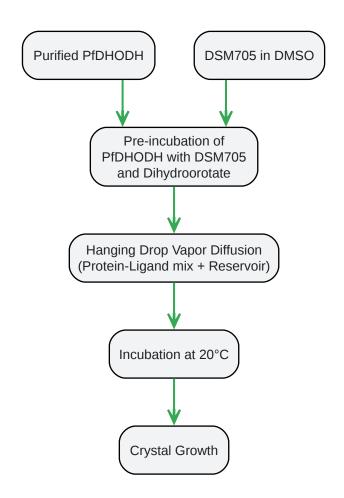


• Concentration: Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).

Crystallization of the PfDHODH-DSM705 Complex

The hanging drop vapor diffusion method is a common technique for obtaining protein crystals.

Workflow for Crystallization



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Caption: Workflow for PfDHODH-DSM705 co-crystallization.

Protocol:

 Complex Formation: Pre-equilibrate the purified PfDHODHΔ384–413 solution with 2 mM dihydroorotate (DHO) and 1 mM DSM705 (added from a 100 mM DMSO stock).[5]



- Crystallization Setup: Use the hanging drop vapor diffusion method at 20°C.[5] Mix equal volumes of the protein-inhibitor complex solution and the reservoir solution on a siliconized coverslip.
- Reservoir Solution: A typical reservoir solution may contain a precipitant (e.g., polyethylene glycol), a buffer (e.g., HEPES), and a salt (e.g., NaCl). Preliminary conditions can be identified using random crystallization screens.[5]
- Sealing and Incubation: Invert the coverslip over the reservoir well and seal with grease to create a closed system. Incubate the crystallization plates at a constant temperature (e.g., 20°C).
- Crystal Monitoring: Regularly monitor the drops for crystal formation over several days to weeks.

X-ray Diffraction Data Collection and Structure Determination

Protocol:

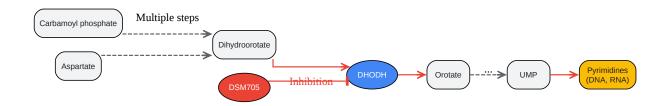
- Crystal Harvesting: Carefully harvest the crystals from the drop using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution.
- Data Collection: Collect X-ray diffraction data at a synchrotron source.
- Data Processing: Integrate and scale the diffraction data using appropriate software packages (e.g., HKL2000).
- Structure Solution: Solve the crystal structure using molecular replacement with a previously determined PfDHODH structure (e.g., PDB ID 3I65) as the search model.[5][6]
- Model Building and Refinement: Rebuild the model using software like COOT and refine the structure with programs such as phenix.refine.[5][6]

Signaling Pathway and Mechanism of Action



DSM705 inhibits the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA, RNA, and nucleotide sugars in Plasmodium.[5] Unlike their human hosts, these parasites lack pyrimidine salvage pathways, making DHODH an excellent drug target.[5]

De Novo Pyrimidine Biosynthesis Pathway



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Caption: Inhibition of the pyrimidine biosynthesis pathway by **DSM705**.

The structural insights gained from the crystallographic studies of **DSM705** bound to PfDHODH are invaluable for structure-based drug design. These studies reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the high-affinity and selective binding of the inhibitor. This knowledge can guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective antimalarial therapies.

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- To cite this document: BenchChem. [Crystallography of DSM705 Bound to Dihydroorotate Dehydrogenase (DHODH): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559597#crystallographystudies-of-dsm705-bound-to-dhodh]

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